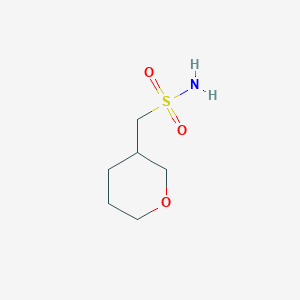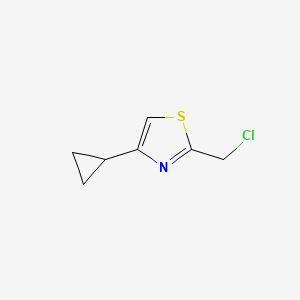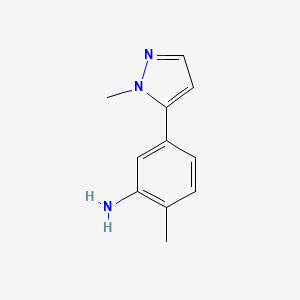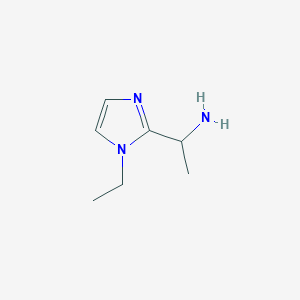
8-Methyl-isoquinoline-5-sulfonyl chloride
Descripción general
Descripción
8-Methyl-isoquinoline-5-sulfonyl chloride is an organic compound that is widely used in various fields of research and industry. It is a key intermediate in the synthesis of fasudil hydrochloride, a Rho kinase inhibitor. This compound increases the activity of myosin light chain phosphatase, dilates blood vessels, reduces endothelial cell tension, improves microcirculation in brain tissue, antagonizes inflammatory factors, protects neurons from apoptosis, and promotes nerve regeneration .
Molecular Structure Analysis
The molecular formula of this compound is C10H8ClNO2S . The structure consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety, with a sulfonyl chloride group attached .
Chemical Reactions Analysis
This compound is expected to undergo reactions typical of sulfonyl chlorides. For instance, it may react with aromatic/heterocyclic sulfonamides containing a free amino, imino, hydrazino, or hydroxyl group to form water-soluble compounds . It is also a key intermediate in the synthesis of fasudil hydrochloride .
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
- In the study of derivatives of sulfonylisoquinolines, such as 4-fluoroisoquinoline-5-sulfonyl chloride, significant attention is given to the molecular conformation influenced by the steric repulsion between chlorosulfonyl groups and neighboring atoms. These structural details can provide insights into the behavior and potential applications of 8-Methyl-isoquinoline-5-sulfonyl chloride in chemical synthesis and drug design (Ohba et al., 2012).
Catalytic Applications
- The compound has been explored in copper(I)-catalyzed sulfonylation processes. This involves the reaction of aminoquinoline amides with sulfonyl chlorides, indicating the potential of this compound in facilitating similar sulfonylation reactions (Qiao et al., 2015).
Synthesis of Sulfonylated Compounds
- Copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds demonstrates the utility of sulfonyl chlorides like this compound in synthesizing sulfone compounds with broad substrate scope (Li et al., 2016).
Antimalarial Activity
- Benzene and isoquinoline sulfonamide derivatives, synthesized via nucleophilic displacement on sulfonyl chlorides, have shown significant antimalarial activity against Plasmodium falciparum in vitro. This indicates a potential pharmacological application for this compound in antimalarial drug development (Parai et al., 2008).
Molecular Characterization and Photoluminescence Studies
- Studies involving the attachment of 8-hydroxyquinoline to mesoporous silica via sulfonamide bonds, using compounds like 8-hydroxyquinoline-5-sulfonyl chloride, provide valuable insights into the properties of materials synthesized using this compound. These materials are characterized for their structural and photoluminescent properties (Badiei et al., 2011).
Direcciones Futuras
Recent developments in the field of sustainable sulfone synthesis, which includes compounds like 8-Methyl-isoquinoline-5-sulfonyl chloride, have been focused on improving classical methods and exploring emerging technologies such as photochemical methods, electrochemical methods, and the direct fixation of SO2 . These advancements aim to make the synthesis of sulfones more environmentally friendly and sustainable.
Propiedades
IUPAC Name |
8-methylisoquinoline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-2-3-10(15(11,13)14)8-4-5-12-6-9(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGKLJCAUKEOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NC=CC2=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1273567-42-2 | |
| Record name | 8-Methyl-isoquinoline-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate](/img/structure/B1428960.png)



![N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine](/img/structure/B1428964.png)






![1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane](/img/structure/B1428979.png)
![2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid](/img/structure/B1428980.png)
